Axitinib is a small molecule drug classified as a tyrosine kinase inhibitor, primarily targeting vascular endothelial growth factor receptors (VEGFR-1, VEGFR-2, and VEGFR-3). It is used in the treatment of advanced renal cell carcinoma, particularly after the failure of prior systemic therapies. Developed by Pfizer and marketed under the brand name Inlyta, Axitinib was approved by the U.S. Food and Drug Administration in 2012. The compound is recognized for its potent inhibitory action against angiogenesis, tumor growth, and metastasis associated with various cancers .
Axitinib is derived from indazole, featuring a unique structure that includes a pyridinylvinyl group and a sulfanyl group. Its empirical formula is C22H18N4OS, with a molecular weight of 386.47 g/mol. The compound falls under the category of antineoplastic agents and is classified as a second-generation tyrosine kinase inhibitor due to its improved potency compared to first-generation inhibitors .
The synthesis of Axitinib typically involves several key steps utilizing palladium-catalyzed coupling reactions. The most notable methods include:
Axitinib's molecular structure consists of an indazole core substituted at positions 3 and 6 with specific functional groups:
Axitinib undergoes various chemical reactions during its synthesis and metabolic processes:
Axitinib functions by selectively inhibiting tyrosine kinase activity associated with vascular endothelial growth factor receptors:
Axitinib is primarily utilized in oncology:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3